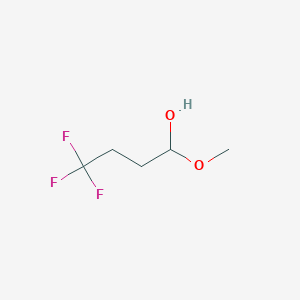
1-Butanol, 4,4,4-trifluoro-1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 4,4,4-trifluoro-1-methoxy- is an organic compound with the molecular formula C5H9F3O2. It is a colorless liquid that is used in various chemical applications due to its unique properties, which include the presence of both a trifluoromethyl group and a methoxy group.
Métodos De Preparación
The synthesis of 1-Butanol, 4,4,4-trifluoro-1-methoxy- can be achieved through several methods. One common synthetic route involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield 1-Butanol, 4,4,4-trifluoro-1-methoxy- . This method avoids the use of Freon raw materials and hazardous lithium aluminum hydride, making it more environmentally friendly and safer .
Análisis De Reacciones Químicas
1-Butanol, 4,4,4-trifluoro-1-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride
Aplicaciones Científicas De Investigación
1-Butanol, 4,4,4-trifluoro-1-methoxy- is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including as enzyme inhibitors.
Medicine: It is explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of liquid crystal materials and organic conductors
Mecanismo De Acción
The mechanism by which 1-Butanol, 4,4,4-trifluoro-1-methoxy- exerts its effects involves its ability to form hydrogen bonds due to the high electronegativity of the fluorine atoms. This property allows it to interact with various molecular targets, leading to the formation of stable compounds. The trifluoromethyl group enhances the compound’s metabolic stability and selectivity, making it a valuable component in drug design .
Comparación Con Compuestos Similares
1-Butanol, 4,4,4-trifluoro-1-methoxy- can be compared with similar compounds such as:
1-Butanol, 4-methoxy-: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and reactivity.
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: This compound contains a phenyl group instead of a methoxy group, leading to different applications and reactivity
Propiedades
Número CAS |
92670-98-9 |
|---|---|
Fórmula molecular |
C5H9F3O2 |
Peso molecular |
158.12 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-1-methoxybutan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-4(9)2-3-5(6,7)8/h4,9H,2-3H2,1H3 |
Clave InChI |
OLYWMZRGUKNFFH-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





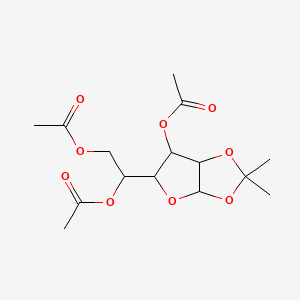
![2-(Benzhydrylideneamino)-1-(10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)ethanone](/img/structure/B12103993.png)
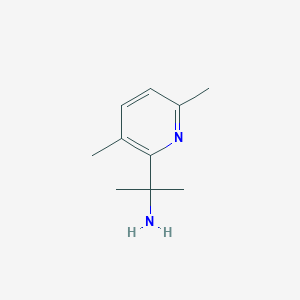
![1-[1-(Aminomethyl)-4,4-dimethylcyclohexyl]ethan-1-ol](/img/structure/B12104001.png)


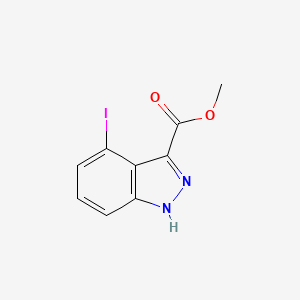

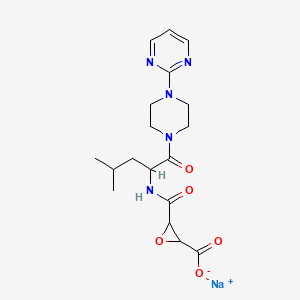
amine](/img/structure/B12104030.png)
![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)
